Thieno[3,2-b]pyridin-7-amine
CAS No.: 104273-32-7
Cat. No.: VC20752215
Molecular Formula: C7H6N2S
Molecular Weight: 150.2 g/mol
* For research use only. Not for human or veterinary use.
![Thieno[3,2-b]pyridin-7-amine - 104273-32-7](/images/no_structure.jpg)
CAS No. | 104273-32-7 |
---|---|
Molecular Formula | C7H6N2S |
Molecular Weight | 150.2 g/mol |
IUPAC Name | thieno[3,2-b]pyridin-7-amine |
Standard InChI | InChI=1S/C7H6N2S/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H,(H2,8,9) |
Standard InChI Key | CWXZEXZFHGYYCD-UHFFFAOYSA-N |
SMILES | C1=CN=C2C=CSC2=C1N |
Canonical SMILES | C1=CN=C2C=CSC2=C1N |
Chemical Structure and Properties
Molecular Structure
Thieno[3,2-b]pyridin-7-amine belongs to the broader class of thienopyridines, which are recognized for their diverse pharmacological potentials. Its structure consists of a thiophene ring fused with a pyridine ring at the [3,2-b] positions, with an amino (-NH2) group at the 7-position of the pyridine ring. The molecular formula is C7H6N2S with a molecular weight of 150.2 g/mol. The presence of the nitrogen atom at the 7-position is significant, as it contributes to the compound's distinctive chemical properties and biological activities. This structural arrangement creates a unique electronic distribution that influences its reactivity and interaction with biological targets.
Physical and Chemical Properties
The physical and chemical properties of thieno[3,2-b]pyridin-7-amine significantly influence its applications in medicinal chemistry. The compound exhibits specific solubility characteristics, being generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. This solubility profile is important for experimental and pharmaceutical applications. The amino group at the 7-position makes the compound susceptible to various chemical transformations, including alkylation, acylation, and other substitution reactions. These transformations enable the synthesis of a wide range of derivatives with potentially enhanced biological activities.
Synthesis Methods
Common Synthetic Routes
Various synthetic routes have been explored for the preparation of thieno[3,2-b]pyridin-7-amine. The synthesis typically involves the cyclization of appropriate precursors under specific conditions to yield the desired product. Based on similar compounds in the thieno[3,2-b]pyridine series, one common approach employs Pd-catalyzed Buchwald-Hartwig C-N coupling conditions. This method often utilizes xantphos as the ligand and Cs2CO3 as the base, conditions that have proven effective for the C-N coupling of deactivated amines .
Reaction Conditions and Optimizations
The optimization of reaction conditions plays a crucial role in the successful synthesis of thieno[3,2-b]pyridin-7-amine and its derivatives. For related compounds in this series, reactions typically proceed at elevated temperatures (around 120°C) for specific durations (e.g., 2 hours) under an inert atmosphere (Argon) . The purification process often involves extraction with ethyl acetate followed by dry flash chromatography, yielding products with high purity. These carefully controlled conditions are essential to achieve the desired stereochemistry and to minimize the formation of undesired byproducts.
Biological Activities
Antitumor Properties
Research indicates that thieno[3,2-b]pyridin-7-amine and its derivatives exhibit potent antitumor properties. Derivatives such as N-(3-methoxyphenyl)thieno[3,2-b]pyridin-7-amine have shown particularly promising results, with growth inhibitory concentration (GI50) values ranging from 0.09 to 0.31 μM across various tumor cell lines . These cell lines include breast adenocarcinoma (MCF-7), non-small cell lung carcinoma (NCI-H460), hepatocellular carcinoma (HepG2), colon adenocarcinoma (HCT15), and cervical carcinoma (HeLa). Notably, this compound has demonstrated higher efficacy than established anticancer agents like ellipticine against these cell lines .
Table 1: Comparative GI50 Values of Thieno[3,2-b]pyridin-7-amine Derivatives on Human Tumor Cell Lines
Compound | MCF-7 (Breast) | NCI-H460 (Lung) | HepG2 (Liver) | HCT15 (Colon) | HeLa (Cervical) |
---|---|---|---|---|---|
N-(3-methoxyphenyl)thieno[3,2-b]pyridin-7-amine | 0.09-0.31 μM | 0.09-0.31 μM | 0.09-0.31 μM | 0.09-0.31 μM | 0.09-0.31 μM |
N-(2-methoxyphenyl)thieno[3,2-b]pyridin-7-amine | 1.40-5.91 μM | 1.40-5.91 μM | 1.40-5.91 μM | 1.40-5.91 μM | 1.40 μM |
Ellipticine (reference compound) | > 0.31 μM | > 0.31 μM | > 0.31 μM | > 0.31 μM | > 0.31 μM |
Mechanism of Action
The mechanism through which thieno[3,2-b]pyridin-7-amine exerts its biological effects is believed to involve the modulation of key signaling pathways associated with cell growth and survival. It has been shown to interact with specific kinases such as Pim-1 kinase, which plays a crucial role in cellular proliferation and apoptosis. By inhibiting these kinases, thieno[3,2-b]pyridin-7-amine derivatives can disrupt the signaling cascades necessary for tumor cell growth, leading to growth inhibition and potential induction of apoptosis. The compound's heterocyclic structure allows for specific binding interactions with these molecular targets, enabling its potent antitumor activities.
Applications in Drug Delivery
Magnetoliposome Formulations
Recent studies have explored innovative drug delivery systems utilizing thieno[3,2-b]pyridin-7-amine derivatives encapsulated in magnetoliposomes. Magnetoliposomes containing superparamagnetic manganese ferrite nanoparticles have been tested as nanocarriers for promising antitumor drugs, including N-(3-methoxyphenyl)thieno[3,2-b]pyridin-7-amine and N-(2-methoxyphenyl)thieno[3,2-b]pyridin-7-amine . These formulations aim to enhance the bioavailability and targeting of antitumor agents while minimizing side effects. The magnetic properties of these magnetoliposomes have been measured, confirming their superparamagnetic behavior, which is essential for applications in targeted drug delivery and magnetic hyperthermia.
In Vitro Studies and Efficacy
In vitro studies have demonstrated the efficacy of drug-loaded magnetoliposomes containing thieno[3,2-b]pyridin-7-amine derivatives. These formulations have shown high encapsulation efficiencies, exceeding 75%, indicating their potential as effective drug carriers . Growth inhibition assays on several human tumor cell lines have revealed very low GI50 values for drug-loaded aqueous magnetoliposomes, comparable to those obtained using the neat compounds in most cell lines. These results highlight the potential of magnetoliposomes as carriers for thieno[3,2-b]pyridin-7-amine derivatives in oncology, offering a dual therapeutic approach through simultaneous chemotherapy and magnetic hyperthermia.
Derivatives and Structure-Activity Relationships
Key Derivatives
Several derivatives of thieno[3,2-b]pyridin-7-amine have been synthesized and studied for their biological activities. Among these, N-(3-methoxyphenyl)thieno[3,2-b]pyridin-7-amine and N-(2-methoxyphenyl)thieno[3,2-b]pyridin-7-amine have shown particularly promising antitumor activities . Another notable derivative is 3-methylthieno[3,2-b]pyridin-7-amine, which features a methyl group at the third position of the thieno ring. These derivatives offer varied pharmacological profiles, with some exhibiting enhanced potency against specific tumor cell lines. The structural diversity of these derivatives provides a rich platform for exploring structure-activity relationships and identifying optimal candidates for further development.
Effects of Structural Modifications on Activity
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